![molecular formula C21H20N2O3S B6539330 2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide CAS No. 1060336-66-4](/img/structure/B6539330.png)
2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide
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Overview
Description
“2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide” is a complex organic compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .
Synthesis Analysis
The synthesis of thiophene derivatives is a topic of interest for medicinal chemists . Various chemical techniques are used to synthesize new pharmaceuticals . For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in the protodeboronation of alkyl boronic esters .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered a structural alert with the formula C4H4S . The molecular structure of “2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide” would be a complex arrangement of these basic structures.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and conditions . Protodeboronation of alkyl boronic esters is one example of a reaction involving these types of compounds .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide” would depend on its specific molecular structure.Scientific Research Applications
Biological Activities
Thiazoles exhibit diverse biological activities, making them relevant in various fields:
Antimicrobial Activity:- Researchers have synthesized thiazole derivatives and evaluated their cytotoxicity against human tumor cell lines .
Thiophene Component
The compound also contains a thiophene group. Thiophenes are aromatic heterocycles with a five-membered ring containing four carbon atoms and one sulfur atom. Here’s a relevant application:
Anticancer Agents:Mechanism of Action
The mechanism of action of “2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide” would depend on its specific biological targets. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Future Directions
The future directions for research on “2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide” and similar compounds are likely to involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity . This could provide an opportunity for chemists to design new derivatives that are successful agents in terms of safety and efficacy .
properties
IUPAC Name |
2-[4-[(2-phenoxyacetyl)amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-20(22-14-19-7-4-12-27-19)13-16-8-10-17(11-9-16)23-21(25)15-26-18-5-2-1-3-6-18/h1-12H,13-15H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDKSICWEBRUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide |
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